molecular formula C18H12N4O2S2 B11050375 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11050375
M. Wt: 380.4 g/mol
InChI Key: AIFRNPZQGCMXHU-UHFFFAOYSA-N
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Description

4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic compound that features a unique combination of aromatic and heteroaromatic rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a 3-hydroxyphenyl derivative, followed by the introduction of the thiazolyl and thiophenyl groups through various coupling reactions. The final step often involves cyclization to form the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazolyl and thiophenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic compounds are employed under conditions such as acidic or basic environments, and sometimes in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability. It may also find applications in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be compared with other heterocyclic compounds such as:
    • 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(furan-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
    • 4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H12N4O2S2

Molecular Weight

380.4 g/mol

IUPAC Name

4-(3-hydroxyphenyl)-5-(1,3-thiazol-2-yl)-3-thiophen-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C18H12N4O2S2/c23-11-4-1-3-10(9-11)16-13-14(12-5-2-7-25-12)20-21-15(13)17(24)22(16)18-19-6-8-26-18/h1-9,16,23H,(H,20,21)

InChI Key

AIFRNPZQGCMXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(NN=C3C(=O)N2C4=NC=CS4)C5=CC=CS5

Origin of Product

United States

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